O-Flutamide
Overview
Description
Flutamide is a nonsteroidal antiandrogen . It works by blocking the effects of androgen (a male hormone), to stop the growth and spread of cancer cells . It is used together with a luteinizing hormone-releasing hormone (LHRH) agonist to treat metastatic prostate cancer in men .
Synthesis Analysis
Flutamide has been synthesized conveniently in high yields and by an economically beneficial method . Benzotrifluoride was first nitrated and the product was reduced and acylated in one pot in the presence of iron powder and isobutyric acid to produce 3‐trifluoroisobutyranilide . Finally, flutamide was produced by further nitration .
Chemical Reactions Analysis
Flutamide undergoes extensive first-pass metabolism in the liver with the production of several metabolites . One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1), while the main metabolite in urine is 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) .
Physical And Chemical Properties Analysis
Flutamide is a weak nonsteroidal, antiandrogen (NSAA) with a nitroaromatic chemical structure . When orally administered, it undergoes extensive first-pass metabolism into an active, potent, antiandrogen metabolite, 2-hydroxy-Flutamide (HF) .
Scientific Research Applications
Understanding Flutamide's Effects on Liver Disorders
Flutamide, known for its antiandrogenic properties, is primarily used in treating prostate carcinoma. However, it's been noted for its adverse effects on liver disorders. Research by Wada et al. (1999) performed a statistical analysis using multivariate logistic regression to understand the risk factors associated with liver disorders caused by flutamide. This study is significant in providing insights into the precautions and monitoring required for patients with a history of liver disorders or elevated liver enzymes when treated with flutamide (Wada et al., 1999).
Flutamide's Interaction with Androgen Receptors
Kontula et al. (1985) explored how flutamide influences androgen receptor distribution and androgen-regulated gene expression. This research is vital in understanding the mechanism of flutamide's action at the molecular level, particularly in its interaction with nuclear androgen receptors and the influence on ornithine decarboxylase gene expression (Kontula et al., 1985).
Flutamide's Role in Hepatotoxicity and Ethical Issues
Research by Giorgetti et al. (2017) discussed the hepatotoxic profiles specifically observed in female patients treated with flutamide. This study emphasizes the ethical and scientific concerns associated with off-label prescribing of flutamide, particularly in women, and the potential liability for prescribers (Giorgetti et al., 2017).
Flutamide's Impact on DNA Interaction
The study by Temerk and Ibrahim (2015) focused on the interaction between flutamide and DNA. This research is crucial for understanding the drug's mode of action, particularly in cancer treatment, by analyzing its interaction with single and double-stranded DNA and its implications for chemotherapy (Temerk & Ibrahim, 2015).
Flutamide's Metabolic Pathways and Hydrolysis
The studies by Kobayashi et al. (2012) and Watanabe et al. (2009) delve into the metabolic pathways of flutamide, highlighting the role of enzymes like arylacetamide deacetylase (AADAC) and carboxylesterase 2 (CES2) in flutamide hydrolysis. These studies contribute to a better understanding of flutamide's metabolism and the potential pathways leading to its hepatotoxic effects (Kobayashi et al., 2012); (Watanabe et al., 2009).
Mechanism of Action
Target of Action
O-Flutamide, also known as Flutamide, is a nonsteroidal antiandrogen . Its primary target is the androgen receptor (AR) . ARs are found in various tissues, but they play a crucial role in the prostate gland . By binding to these receptors, Flutamide can block the action of both endogenous and exogenous testosterone .
Mode of Action
Flutamide acts as a selective antagonist of the androgen receptor (AR), competing with androgens like testosterone and dihydrotestosterone (DHT) for binding to ARs . By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow . Moreover, Flutamide is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis .
Biochemical Pathways
Flutamide interferes with mitochondrial biogenesis in a concentration-dependent manner . The mtDNA copy number, ERK1/2, and PGC-1α proteins increase with the dose . Inhibition of the Nrf2 pathway also affects Flutamide-induced mtDNA copy number and expression of PGC-1α, as well as ERK1/2 expression .
Pharmacokinetics
Flutamide is rapidly absorbed following oral administration, with peak plasma concentrations of its active metabolite (2-hydroxyflutamide) attained within about 2 hours . It undergoes extensive first-pass metabolism in the liver, producing several metabolites . The major metabolic product in all species studied is 4-nitro-3-(trifluoromethyl)phenylamine .
Result of Action
The molecular and cellular effects of Flutamide’s action include alterations in gene expression related to ovarian cell proliferation, ovarian steroidogenesis, and oocyte fertilization . It also affects the expression of chemerin, apelin, and vaspin and their respective receptors in the testes of adult rats . Moreover, Flutamide has been shown to induce neuroprotection in a manner dependent on the androgen receptor .
Action Environment
Environmental factors, particularly endocrine-disrupting chemicals (EDCs), can influence the action, efficacy, and stability of Flutamide . EDCs can disrupt hormone homeostasis by interfering with the synthesis, secretion, transport, metabolism, receptor binding, or elimination of endogenous hormones . This can affect multiple signal transduction pathways, potentially altering the effects of Flutamide .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFQELZYFBRXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164743 | |
Record name | O-Flutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Flutamide | |
CAS RN |
151262-93-0 | |
Record name | O-Flutamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151262930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Flutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-N-[6-nitro-3-trifluoromethyl)-phenyl]-propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-FLUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72G1HB13G2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.